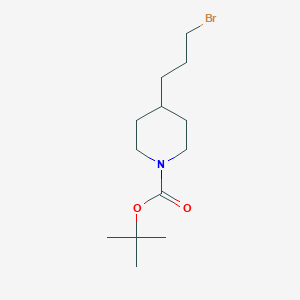

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKJSMCUWZFYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593494 | |

| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164149-27-3 | |

| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the rapidly evolving landscape of targeted therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up new avenues for treating a myriad of disorders, including cancers and neurodegenerative diseases. The efficacy of these heterobifunctional molecules is critically dependent on the thoughtful design of their constituent parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and the crucial linker that connects them.

This technical guide focuses on a key building block in the construction of PROTACs: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate . We will delve into its chemical identity, provide a detailed, field-proven synthesis protocol with an emphasis on the causality behind experimental choices, outline robust quality control methodologies, and explore its application in the synthesis of cutting-edge therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it amenable to a wide range of reaction conditions while preventing unwanted side reactions. The terminal propyl bromide provides a reactive electrophilic handle for covalent linkage to other molecular fragments, typically a nucleophilic moiety on an E3 ligase ligand or the warhead targeting the protein of interest.

| Property | Value | Source(s) |

| CAS Number | 164149-27-3 | [1][2] |

| Molecular Formula | C₁₃H₂₄BrNO₂ | [1] |

| Molecular Weight | 306.24 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or solid | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | [1] |

Part 2: Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful execution and an understanding of the underlying chemical principles. The following protocol is designed to be a self-validating system, with in-process checks and clear rationales for each step.

Workflow Overview

Caption: Synthetic workflow for this compound.

Step 1: Boc Protection of 4-Pyridinepropanol

Rationale: The initial step involves the protection of the secondary amine of the piperidine precursor to prevent its participation in subsequent reactions. Di-tert-butyl dicarbonate (Boc)₂O is the reagent of choice due to its high reactivity with amines and the stability of the resulting Boc-protected amine under a variety of conditions. The reaction is typically carried out in a biphasic system of an organic solvent like tetrahydrofuran (THF) and an aqueous solution of a mild base such as sodium bicarbonate to neutralize the acidic byproduct.

Protocol:

-

To a solution of 4-pyridinepropanol (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(3-hydroxypropyl)-1,2,3,6-tetrahydropyridine-1-carboxylate.

Step 2: Reduction of the Tetrahydropyridine Ring

Rationale: The tetrahydropyridine ring is reduced to a piperidine ring via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.

Protocol:

-

Dissolve the product from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on carbon (5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.

Step 3: Bromination of the Primary Alcohol

Rationale: The final step is the conversion of the primary alcohol to the corresponding bromide. The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild and efficient method for this transformation that is compatible with the Boc protecting group. The reaction proceeds via the formation of a phosphonium salt intermediate.

Protocol:

-

Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Part 3: Quality Control and Analytical Methods

Ensuring the purity and structural integrity of this compound is paramount for its successful application in the synthesis of PROTACs. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Method | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | A characteristic singlet at ~1.45 ppm (9H) for the Boc group. Multiplets corresponding to the piperidine ring and propyl chain protons. |

| ¹³C NMR | Structural confirmation | Peaks around 80 ppm for the quaternary carbon of the Boc group, ~28 ppm for the methyl carbons, and ~155 ppm for the carbonyl carbon. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the expected mass. |

| HPLC | Purity determination | A single major peak indicating high purity (>95%).[3][4] |

| FTIR | Functional group analysis | A strong carbonyl stretch around 1690 cm⁻¹ for the carbamate. |

Experimental Protocols for Quality Control

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.

-

HPLC Analysis: Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Monitor the elution profile using a UV detector at 210 nm. Alkyl halides can be challenging to analyze directly and may require derivatization for sensitive detection.[5][6]

Part 4: Application in PROTAC Synthesis – The Case of ARV-110

This compound is a versatile linker used in the synthesis of numerous PROTACs. A prominent example is its use in the synthesis of ARV-110 , an orally bioavailable PROTAC that targets the androgen receptor (AR) for degradation and has shown promise in the treatment of prostate cancer.[7][8][9][10][11]

In the synthesis of ARV-110, the bromopropyl moiety of this compound serves as an electrophile that reacts with a nucleophilic amine on the E3 ligase-recruiting portion of the molecule, forming a stable covalent bond and completing the assembly of the PROTAC.

Caption: Generalized scheme for the role of the linker in PROTAC synthesis.

The piperidine ring in the linker is not merely a spacer; its conformational flexibility and physicochemical properties can significantly influence the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Part 5: Safety and Handling

This compound is an alkylating agent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a pivotal building block in the field of targeted protein degradation. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. Rigorous quality control is essential to ensure its suitability for the synthesis of high-purity PROTACs. As the field of PROTACs continues to expand, the demand for well-characterized and readily available linkers like this compound will undoubtedly grow, further fueling the development of novel therapeutics for a wide range of diseases.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. This compound | 164149-27-3 | PGA14927 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 11. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a key building block in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a comprehensive resource for researchers and scientists involved in drug discovery and development.

Core Physical Properties

Precise physical property data for this compound is not extensively reported in publicly available literature. The following table summarizes the available and computed data for this compound.

| Physical Property | Value | Source |

| Molecular Formula | C₁₃H₂₄BrNO₂ | [1][2] |

| Molecular Weight | 306.24 g/mol | [1][2] |

| CAS Number | 164149-27-3 | [1][2] |

| Appearance | Solid or liquid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Application in PROTAC Synthesis

This compound is a bifunctional molecule commonly employed as a linker in the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The piperidine ring and the bromopropyl group of this compound provide versatile handles for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand, respectively.

The logical workflow for the role of a linker like this compound in a PROTAC is depicted below.

Caption: Role of the Linker in PROTAC-mediated Protein Degradation.

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are generalized, representative protocols for determining the key physical properties of a solid organic compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of the compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination (for liquid form or if it melts at a low temperature)

The boiling point can be determined by distillation.

Procedure:

-

The compound (a few milliliters) is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.

Density Determination

For a solid, density can be determined by volume displacement.

Procedure:

-

A known mass of the solid compound is weighed accurately.

-

A graduated cylinder is filled with a liquid in which the compound is insoluble. The initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no splashing.

-

The new volume is recorded. The difference in volume represents the volume of the solid.

-

Density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative assessment of solubility can be performed in various solvents.

Procedure:

-

A small amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of a solvent (e.g., 1 mL) is added.

-

The mixture is agitated or sonicated.

-

The mixture is visually inspected to determine if the solid has dissolved completely.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).

The following diagram illustrates a general workflow for the characterization of a novel chemical compound.

Caption: General Workflow for New Compound Characterization.

References

An In-depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a detailed synthesis protocol, and its application in the context of targeted protein degradation.

Core Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Weight | 306.24 g/mol [1] |

| Molecular Formula | C₁₃H₂₄BrNO₂[1] |

| CAS Number | 164149-27-3[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Introduction to a Key PROTAC Linker

This compound serves as a versatile linker molecule in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.

The structure of a PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound provides the piperidine-based linker scaffold, with the bromopropyl group allowing for covalent attachment to either the target protein ligand or the E3 ligase ligand.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. This process involves the reduction of the aldehyde functionality to a primary alcohol, followed by bromination.

Step 1: Reduction of tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate

Reaction:

Methodology:

-

Dissolution: Dissolve tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

Step 2: Bromination of tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Reaction:

Methodology (Appel Reaction):

-

Dissolution: Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1 equivalent) and triphenylphosphine (PPh₃) (1.5 equivalents) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add carbon tetrabromide (CBr₄) (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Role in PROTAC-Mediated Protein Degradation

The piperidine-based linker derived from this compound plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the linker are critical parameters that influence the stability and geometry of this ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the central role of the linker.

References

An In-Depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a likely synthetic route with experimental protocols, and its application in the synthesis of targeted protein degraders.

Introduction

This compound is a bifunctional molecule containing a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive 3-bromopropyl chain. This unique structure makes it an invaluable linker component in the assembly of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The piperidine moiety can serve as a versatile scaffold, while the bromopropyl group allows for covalent linkage to other components of the PROTAC molecule.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 164149-27-3 |

| Molecular Formula | C₁₃H₂₄BrNO₂ |

| Molecular Weight | 306.24 g/mol |

| Appearance | Solid or liquid |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCBr |

| InChI Key | ANKJSMCUWZFYKF-UHFFFAOYSA-N |

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from a commercially available precursor. The general workflow is outlined below.

Caption: General synthesis workflow.

Experimental Protocol: Bromination of tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

This protocol describes the conversion of the precursor alcohol to the desired bromoalkane using the Appel reaction conditions.

Materials:

-

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

-

Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound.

Note: Yields for this type of reaction are typically in the range of 70-90%.

Application in PROTAC Synthesis

This compound serves as a valuable linker for conjugating a target protein ligand to an E3 ligase ligand in the synthesis of PROTACs. The bromo-functionalized chain allows for nucleophilic substitution by an appropriate functional group (e.g., an amine or thiol) on one of the ligands.

The following diagram illustrates the general logic of incorporating the linker into a PROTAC molecule.

Caption: Logical flow of PROTAC synthesis.

Experimental Protocol: Exemplary PROTAC Synthesis

This section provides a generalized protocol for the coupling of the linker to a hypothetical E3 ligase ligand containing a primary amine.

Materials:

-

This compound

-

E3 Ligase Ligand with a primary amine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Target Protein Ligand with a carboxylic acid

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

Procedure:

Step 1: Coupling of Linker to E3 Ligase Ligand

-

To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq) and this compound (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the E3 Ligand-Linker conjugate.

Step 2: Boc Deprotection

-

Dissolve the E3 Ligand-Linker conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt, which is often used in the next step without further purification.

Step 3: Coupling to Target Protein Ligand

-

To a solution of the Target Protein Ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

After stirring for 10 minutes, add a solution of the deprotected E3 Ligand-Linker conjugate from Step 2 in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathways and Experimental Workflows

While this compound is a component of a PROTAC, it does not directly participate in signaling pathways. The resulting PROTAC molecule, however, is designed to modulate cellular signaling by inducing the degradation of a target protein. The general mechanism of action for a PROTAC is depicted below.

Caption: PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and essential chemical tool for researchers in drug discovery and chemical biology. Its structure is well-suited for the modular synthesis of PROTACs, enabling the rapid generation of libraries of protein degraders for the targeted validation and therapeutic intervention of a wide range of diseases. The synthetic protocols and application examples provided in this guide offer a foundation for the effective utilization of this important building block in the development of next-generation therapeutics.

Technical Safety Guide for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate (CAS No. 164149-27-3). The information is compiled to ensure safe laboratory practices and to provide a deeper understanding of the compound's characteristics for research and development purposes.

Section 1: Chemical and Physical Properties

This compound is a chemical intermediate often utilized in the synthesis of more complex molecules, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its physical and chemical properties are crucial for safe handling and experimental design.

| Property | Data | Source(s) |

| Molecular Formula | C13H24BrNO2 | [2] |

| Molecular Weight | 306.24 g/mol | [1][2][3] |

| CAS Number | 164149-27-3 | [3] |

| Physical Form | Solid or liquid | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| Density | No data available | |

| Vapor Pressure | No data available | [3] |

| Water Solubility | No data available | [3] |

| Storage Temperature | 2-8°C, sealed in dry |

Section 2: Toxicological Data and Hazard Classification

Comprehensive toxicological studies for this compound are limited. The hazard classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Toxicological Data | Value |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.[3] |

Section 3: Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

General Handling Protocol

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.

Spill Response Protocol

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[3]

-

Absorb: For liquid spills, absorb with an inert material (e.g., sand, silica gel, universal binder). For solid spills, sweep up carefully to avoid dust generation.[3]

-

Collect: Place the spilled material and absorbent into a sealed, labeled container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and wash thoroughly.[3]

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Section 4: First Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 5: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes.

Section 6: Role as a PROTAC Linker and Signaling Pathway Context

This compound is frequently used as a bifunctional linker in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to target and degrade specific proteins of interest (POIs), which are often implicated in disease.

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC, as it dictates the formation of a stable ternary complex between the POI and the E3 ligase.[4] This proximity allows the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.

Caption: Mechanism of action for a PROTAC utilizing a linker derived from this compound.

Section 7: Workflow Diagrams

The following diagrams illustrate the standard workflows for handling and emergencies involving this compound.

Standard Handling Workflow

References

Navigating the Stability and Storage of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and storage requirements for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the drug development sector, offering a consolidated resource for ensuring the compound's integrity and optimal use in experimental settings.

Core Stability and Storage Parameters

The longevity and reliability of this compound are contingent upon adherence to specific storage protocols. The compound is generally stable under recommended conditions, though variations exist across suppliers. It is available in both solid and liquid forms.

Recommended Storage Conditions

A summary of recommended storage conditions from various suppliers is presented below. For optimal stability, it is crucial to store the compound in a dry, well-sealed container.

| Storage Condition | Duration | Source(s) |

| Room Temperature | Up to 3 years | [1] |

| 2-8°C | Not specified | [2][3] |

| -20°C | Up to 1 year | [4] |

| In Solvent (-80°C) | Up to 2 years | [1] |

Incompatible Materials and Conditions

To prevent degradation, avoid contact with strong acids, strong alkalis, and potent oxidizing or reducing agents[4].

Health and Safety Considerations

This compound is classified with several hazard statements, underscoring the need for careful handling. It is harmful if swallowed or inhaled, can cause significant skin and eye irritation, and may lead to respiratory irritation[4][5]. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated area or under a fume hood.

Role in PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs[1][6]. PROTACs are bifunctional molecules that facilitate the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The piperidine moiety of this compound can be a component of the linker that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 164149-27-3|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Synthesis and Application of Boc-Protected Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making it a cornerstone in medicinal chemistry and drug discovery. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a strategic advantage by enhancing stability, modulating solubility, and allowing for selective functionalization at other positions of the ring. This technical guide provides a comprehensive overview of the synthesis of Boc-protected piperidine derivatives, detailed experimental protocols, and their application in the development of therapeutic agents, supported by quantitative data and visual diagrams of synthetic workflows and relevant signaling pathways.

Data Presentation: Synthesis of Boc-Protected Piperidine Derivatives

The following tables summarize quantitative data for various synthetic routes to Boc-protected piperidine derivatives, providing a comparative overview of yields and reaction conditions.

Table 1: Multi-step Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid [1][2]

| Step | Reaction | Reagents and Conditions | Yield |

| 1 | Esterification | Thionyl chloride, Methanol, 0°C to Room Temperature, 12 h | Quantitative |

| 2 | N-Boc Protection | (Boc)₂O, Triethylamine, DMAP (catalytic), CH₂Cl₂, Room Temperature, 6 h | 92% |

| 3 | Reduction of Diester | Sodium borohydride, Methanol, Room Temperature | 76% (Diol) |

| 4 | Ditosylation | p-toluenesulphonyl chloride, DMAP (catalytic), CH₂Cl₂ | Quantitative |

| 5 | Cyclization | Cyclohexylamine, CH₂Cl₂, 24 h | 37% |

| Overall Yield | --- | --- | 44% to 55% |

Table 2: Synthesis of (R)-3-(Boc-amino)piperidine from various precursors [3][4][5][6][7]

| Starting Material | Key Reaction Steps | Reagents and Conditions | Yield |

| D-Ornithine hydrochloride | Cyclization and protection | 1. HCl, Methanol (reflux, 3h); 2. Sodium methoxide, Methanol (reflux, 4h) | 45% (crude methyl orthinate dihydrochloride) |

| t-butyl pyridine-3-ylcarbamate | Catalytic Hydrogenation | 5% Palladium on carbon, Acetic acid, 0.6 MPa H₂, 65°C, 12 h | 73.8% |

| (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester | Debenzylation | 10% Palladium on carbon, Hydrogen, Methanol, 45°C, 3 h | 97% |

Table 3: Synthesis of N-Boc-4-hydroxypiperidine [8][9][10][11][12]

| Starting Material | Key Reaction | Reagents and Conditions | Yield |

| 4-hydroxypiperidine | Boc Protection | (Boc)₂O, 1M aq. Sodium hydrogen carbonate, Dichloromethane, 15 h | Quantitative |

| tert-butyl 4-oxopiperidine-1-carboxylate | Reduction | Sodium borohydride, THF/Methanol, -10°C, 30 min | 87% |

| 4-hydroxypiperidine | Boc Protection | (Boc)₂O, Potassium carbonate, Methanol, 25-30°C, 6-8 h | High (GC purity 99.5%) |

Table 4: Catalytic Hydrogenation of Pyridines to Piperidines [13][14][15][16]

| Substrate | Catalyst | Conditions | Product | Yield |

| Pyridine | Rh/C | 5 F mol⁻¹ electricity, ambient temp. and pressure | Piperidine | 99% (current efficiency) |

| Substituted Pyridines | PtO₂ | 50-70 bar H₂, Acetic acid, Room temp., 6-10 h | Substituted Piperidines | Not specified |

| Pyridinium salt | [Cp*RhCl₂]₂/KI | Formic acid/NEt₃, 40°C, 24 h | N-substituted Piperidine | 95% (after Boc protection) |

| Phenyl pyridine-1(2H)-carboxylate | Wilkinson's catalyst | Hydrogenation, then KOH/Methanol | 3-phenylpiperidine | 72% (over two steps) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Boc-Protection of Piperidine using Boc Anhydride and DMAP[1][19][20]

Materials:

-

Piperidine derivative

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the piperidine derivative (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask.

-

Add a suitable base such as triethylamine (1.5 equivalents).

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Synthesis of (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate[1][2]

This protocol is a specific example of a multi-step synthesis starting from a diol intermediate derived from L-glutamic acid.

Materials:

-

(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (Diol intermediate)

-

p-toluenesulphonyl chloride

-

DMAP

-

Triethylamine

-

Cyclohexylamine

-

Anhydrous CH₂Cl₂

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ditosylation:

-

To a stirred solution of the diol intermediate (1.0 equivalent) in anhydrous CH₂Cl₂, add triethylamine (2.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Cool the mixture to 0°C and add p-toluenesulphonyl chloride (2.1 equivalents) portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with 20% aqueous sodium bicarbonate and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude ditosylate, which is used in the next step without further purification.

-

-

Cyclization:

-

To the crude ditosylate (1.0 equivalent), add cyclohexylamine (15 equivalents).

-

Stir the reaction mixture for 12 hours at room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel, eluent: Ethyl acetate/Hexane) to obtain the pure (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate.

-

Protocol 3: General Boc-Deprotection using Trifluoroacetic Acid (TFA)[21][22][23][24]

Materials:

-

Boc-protected piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up to free base)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the Boc-protected piperidine derivative (1.0 equivalent) in anhydrous CH₂Cl₂ (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 25-50% solution in CH₂Cl₂).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up Option A (Isolation as TFA salt):

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of the deprotected piperidine.

-

-

Work-up Option B (Isolation as free base):

-

After removing the volatiles in vacuo, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the free amine.

-

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key synthetic workflows and signaling pathways relevant to the application of Boc-protected piperidine derivatives.

Synthetic and Experimental Workflows

Caption: General synthetic workflow for piperidine derivatives.

Signaling Pathways

Many drugs synthesized using Boc-protected piperidine derivatives target specific signaling pathways. Below are diagrams for two such important pathways.

DPP-4 Inhibition Pathway

Drugs such as Linagliptin and Alogliptin, which can be synthesized using chiral 3-aminopiperidine derivatives, are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

Caption: DPP-4 inhibition by gliptins enhances incretin effects.

JAK-STAT Signaling Pathway and its Inhibition

Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases, incorporates a piperidine moiety in its structure.

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]

- 10. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 13. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. asianpubs.org [asianpubs.org]

The Pivotal Role of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry, the quest for novel therapeutic modalities with enhanced specificity and efficacy is paramount. One of the most promising strategies to emerge is targeted protein degradation, facilitated by Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Central to the design and function of these molecular degraders is the linker component, which bridges the target protein-binding ligand and the E3 ubiquitin ligase-recruiting element. Among the diverse array of linker architectures, tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate has garnered significant attention as a versatile and valuable building block. Its inherent structural rigidity and synthetic tractability make it a key component in the development of potent and selective protein degraders. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of PROTACs, supported by experimental protocols and data.

Core Concepts: The PROTAC Mechanism and the Critical Role of the Linker

PROTACs operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker is not merely a passive tether; its length, composition, and rigidity are critical determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[2]

The incorporation of rigid structural elements, such as the piperidine ring present in this compound, is a key strategy in modern PROTAC design.[3][4] Unlike flexible alkyl or polyethylene glycol (PEG) linkers, rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[5] Furthermore, the piperidine moiety can improve the physicochemical properties of the PROTAC, such as solubility and metabolic stability, which are crucial for drug development.[4]

Synthesis and Application of this compound in PROTACs

The primary application of this compound in medicinal chemistry is as a bifunctional linker for the synthesis of PROTACs. The bromo- and tert-butoxycarbonyl (Boc)-protected amine functionalities allow for sequential and controlled conjugation to the target protein ligand and the E3 ligase ligand.

A representative synthetic workflow for constructing a PROTAC using this linker is depicted below. This process typically involves nucleophilic substitution reactions to connect the linker to the respective ligands.

Quantitative Analysis of a Representative PROTAC

| Parameter | Value | Cell Line | Method |

| DC50 (BRD4 Degradation) | 50 nM | HEK293T | Western Blot |

| Dmax (BRD4 Degradation) | >95% | HEK293T | Western Blot |

| Binding Affinity (to BRD4) | 150 nM | - | Isothermal Titration Calorimetry (ITC) |

| Binding Affinity (to VHL) | 200 nM | - | Surface Plasmon Resonance (SPR) |

| Ternary Complex Cooperativity (α) | 5 | - | TR-FRET |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC utilizing this compound.

Protocol 1: Synthesis of a PROTAC - Conjugation of the Linker

This protocol outlines the general steps for conjugating the linker to a phenolic hydroxyl group on a target protein ligand and subsequently to an amine-functionalized E3 ligase ligand.

Materials:

-

Target protein ligand with a phenolic hydroxyl group

-

This compound

-

E3 ligase ligand with a primary or secondary amine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

-

Step 1: Conjugation to the Target Protein Ligand a. Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF. b. Add K₂CO₃ (3.0 eq) to the solution. c. Stir the reaction mixture at 60 °C for 12-16 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.

-

Step 2: Boc Deprotection a. Dissolve the warhead-linker conjugate (1.0 eq) in DCM. b. Add TFA (10-20% v/v) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours. d. Monitor the deprotection by LC-MS. e. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

-

Step 3: Conjugation to the E3 Ligase Ligand a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate any carboxylic acid groups if present, or prepare for reductive amination if the E3 ligand has a ketone/aldehyde. c. Add the deprotected warhead-linker amine salt (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[3][6]

Materials:

-

Cultured cells expressing the target protein (e.g., HEK293T)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC can be visualized as a catalytic cycle. The following diagram illustrates the key steps involved in PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a crucial building block in the design and synthesis of next-generation therapeutics, particularly in the burgeoning field of targeted protein degradation. Its inherent rigidity and synthetic versatility enable the construction of PROTACs with potentially enhanced efficacy and improved drug-like properties. The methodologies and conceptual frameworks presented in this guide underscore the importance of rational linker design in medicinal chemistry and provide a solid foundation for researchers and drug development professionals to harness the full potential of this valuable chemical entity in their pursuit of novel treatments for a wide range of diseases. As the field of targeted protein degradation continues to mature, the strategic application of linkers like this compound will undoubtedly play a central role in shaping the future of medicine.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. explorationpub.com [explorationpub.com]

- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate synonyms

An In-depth Technical Guide to the Nomenclature and Identification of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate, this compound, a critical building block in modern medicinal chemistry and drug development. The document is designed for researchers, scientists, and procurement specialists, aiming to clarify the compound's extensive list of synonyms and provide a centralized resource for its identification, properties, and safe handling. By consolidating its various nomenclature, chemical identifiers, and contextual applications, this guide seeks to mitigate ambiguity in research, synthesis, and sourcing, thereby supporting scientific integrity and reproducibility.

Primary Identification and Chemical Structure

The unambiguous identification of chemical reagents is paramount in research and development. While trivial names and abbreviations are common, the Chemical Abstracts Service (CAS) number remains the most reliable identifier.

The subject of this guide is most formally known by its IUPAC name, This compound . Its universally recognized identifier is CAS Number: 164149-27-3 .[1][2][3]

This compound is a bifunctional molecule strategically designed for organic synthesis. Its structure consists of three key components:

-

A piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent scaffold in many pharmaceuticals.[4]

-

An N-Boc protecting group (tert-butoxycarbonyl), which masks the reactivity of the piperidine's secondary amine, allowing for selective reactions at other sites. This group can be readily removed under acidic conditions.[5]

-

A 3-bromopropyl side chain , which acts as a versatile electrophilic handle. The terminal bromine atom is a good leaving group, making the chain ideal for alkylation reactions with various nucleophiles.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 164149-27-3 | [2][6] |

| Molecular Formula | C₁₃H₂₄BrNO₂ | [1][2][7] |

| Molecular Weight | 306.24 g/mol | [2][7] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | [2] |

| MDL Number | MFCD23701754 |[2] |

Caption: Functional components of the molecule.

Synonym Compendium and Nomenclature Explained

The prevalence of this compound in synthetic chemistry has led to a wide array of synonyms, often arising from different naming conventions or supplier-specific catalogs. Understanding these variations is crucial for conducting thorough literature searches and for sourcing the correct material.

The most common abbreviation, "Boc," refers to the tert-butoxycarbonyl group. This shorthand is frequently used in naming, leading to synonyms like "1-Boc-4-(3-bromopropyl)piperidine".[1][7] The numerical prefix "1-" or the letter "N-" specifies that the Boc group is attached to the nitrogen atom of the piperidine ring.

Table 2: Common Synonyms and Alternative Names

| Synonym | Type |

|---|---|

| 1-Boc-4-(3-bromopropyl)piperidine | Abbreviation |

| N-Boc-4-(3-bromopropyl)piperidine | Abbreviation |

| tert-Butyl 4-(3-bromopropyl)-1-piperidinecarboxylate | IUPAC Variation |

| 4-(3-Bromopropyl)piperidine-1-carboxylic acid tert-butyl ester | IUPAC Variation |

| 1-(tert-Butoxycarbonyl)-4-(3-bromopropyl)piperidine | IUPAC Variation |

| 4-(3-Bromopropyl)-1-(tert-butoxycarbonyl)piperidine | IUPAC Variation |

| 3-(4-(N-Boc-piperidyl))-1-bromopropane | Descriptive |

| 3-[N-(tert-butyloxycarbonyl)-4-piperidinyl]propyl bromide | Descriptive |

| 1-Piperidinecarboxylic acid, 4-(3-bromopropyl)-, 1,1-dimethylethyl ester | CAS Index Name |

| 4-(3-Bromopropyl)-1-Boc-piperidine | Abbreviation |

This list is based on data compiled from multiple chemical suppliers and databases.[1]

Physicochemical Properties and Safety Data

Proper handling and storage are dictated by the compound's physical properties and toxicological profile. This information is typically found on the Safety Data Sheet (SDS) provided by the supplier.

Table 3: Physicochemical and Safety Profile

| Property | Value | Source |

|---|---|---|

| Appearance | Reported as an oil. | [7] |

| Storage | Sealed, dry, at room temperature. Long-term storage at -20°C is also recommended. | [1][6] |

| GHS Pictogram | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |[6] |

Application in Synthetic Chemistry

The utility of this compound stems from its identity as a versatile organic building block .[2][3] Its design allows for a logical, stepwise construction of more complex molecules, particularly drug candidates.

The typical synthetic workflow involves two key transformations:

-

Alkylation: The carbon atom attached to the bromine is electron-deficient, making it an excellent electrophile. It readily reacts with nucleophiles (e.g., primary or secondary amines, thiols, phenoxides) in an S N 2 reaction to form a new carbon-nucleophile bond. This step elongates the side chain and introduces new functional groups.

-

Deprotection: After the desired alkylation is achieved, the N-Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This reveals the piperidine nitrogen, which can then be used for subsequent reactions, such as amide bond formation or reductive amination.

This orthogonal reactivity—where one part of the molecule can be reacted while the other remains inert—is a cornerstone of modern synthetic strategy.[5]

Caption: General synthetic workflow using the title compound.

Conclusion

This compound is a high-value chemical intermediate whose utility is matched by the diversity of its nomenclature. For professionals in the fields of chemical synthesis and drug discovery, a thorough understanding of its synonyms is essential for efficient literature review and accurate procurement. The consistent use of the CAS number (164149-27-3) is strongly recommended as the primary identifier to eliminate ambiguity and ensure the integrity of scientific endeavors.

References

- 1. This compound - CAS:164149-27-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 164149-27-3 | PGA14927 [biosynth.com]

- 3. 164149-27-3|this compound|BLD Pharm [bldpharm.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 1-Boc-4-(3-broMopropyl)piperidine synthesis - chemicalbook [chemicalbook.com]

Synthetic Applications of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a key bifunctional molecule widely employed in the field of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a reactive bromopropyl chain, makes it a versatile building block for the synthesis of a diverse range of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers and various biologically active compounds. This technical guide provides an in-depth overview of a downstream synthetic route utilizing this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Route: N-Alkylation of a Pyrrolo[2,3-d]pyrimidine Derivative

A primary application of this compound is in the N-alkylation of amine-containing heterocyclic compounds. The electron-deficient carbon of the bromopropyl group serves as an electrophile, readily reacting with nucleophilic nitrogen atoms to form a stable carbon-nitrogen bond. This reaction is fundamental in the construction of more complex molecular architectures.

A notable example is the synthesis of tert-butyl 4-(3-((4-((3'-fluoro-[1,1'-biphenyl]-4-yl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)propyl)piperidine-1-carboxylate, a potential intermediate in the development of novel therapeutics.

Reaction Data

The following table summarizes the quantitative data for the N-alkylation reaction.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Reaction Time | Yield |

| This compound | N-(3'-fluoro-[1,1'-biphenyl]-4-yl)-5-methyl-2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-amine | DMF | DIPEA | 80 °C | 16 hours | 65% |

Experimental Protocol

Synthesis of tert-butyl 4-(3-((4-((3'-fluoro-[1,1'-biphenyl]-4-yl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)propyl)piperidine-1-carboxylate

To a solution of N-(3'-fluoro-[1,1'-biphenyl]-4-yl)-5-methyl-2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in dimethylformamide (DMF), diisopropylethylamine (DIPEA) (3.0 eq) is added, and the mixture is stirred at room temperature. Subsequently, this compound (1.2 eq) is added to the reaction mixture. The resulting solution is heated to 80 °C and stirred for 16 hours. Upon completion of the reaction, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow for the described N-alkylation reaction.

Caption: Synthetic pathway for the N-alkylation reaction.

Caption: Experimental workflow for the synthesis.

Conclusion

This compound stands out as a valuable and versatile reagent in synthetic organic and medicinal chemistry. The provided example of an N-alkylation reaction highlights its utility in the construction of complex, biologically relevant molecules. The detailed protocol and structured data serve as a practical guide for researchers engaged in the synthesis of novel compounds for drug discovery and development. The straightforward nature of this reaction, coupled with the commercial availability of the starting material, ensures its continued and widespread application in the field.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Substituted Piperidines using tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals highlights the importance of efficient and versatile synthetic methodologies for their preparation. This document provides detailed application notes and protocols for the synthesis of a variety of 4-substituted piperidines utilizing tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate as a key intermediate. This versatile building block allows for the introduction of diverse functionalities at the 4-position of the piperidine ring through nucleophilic substitution reactions, making it an invaluable tool in the construction of compound libraries for drug discovery and development.

The protocols outlined below describe the N-alkylation of primary and secondary amines and the O-alkylation of phenols, leading to the formation of novel piperidine derivatives with potential biological activity.

Experimental Workflow

The general workflow for the synthesis of 4-substituted piperidines from this compound is depicted below. The process involves a one-step nucleophilic substitution reaction followed by purification.

Caption: General experimental workflow for the synthesis of 4-substituted piperidines.

Synthesis of 4-(3-(Substituted-amino)propyl)piperidine Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of N-alkylated piperidine derivatives. The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

General Signaling Pathway

Caption: Reaction pathway for N-alkylation.

Experimental Protocol: N-Alkylation with Benzylamine

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) is added anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

-

Benzylamine (1.1 mmol, 1.1 eq) is added to the suspension.

-

The reaction mixture is stirred at 60 °C for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: N-Alkylation Products

| Entry | Amine Nucleophile | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |

| 1 | Benzylamine | tert-Butyl 4-(3-(benzylamino)propyl)piperidine-1-carboxylate | 85 | 7.35-7.20 (m, 5H), 3.80 (s, 2H), 3.90-4.10 (m, 2H), 2.65 (t, 2H), 2.60-2.75 (m, 2H), 1.60-1.75 (m, 2H), 1.45 (s, 9H), 1.20-1.40 (m, 5H), 1.00-1.20 (m, 2H) | [M+H]⁺: 375.3 |

| 2 | Aniline | tert-Butyl 4-(3-(phenylamino)propyl)piperidine-1-carboxylate | 78 | 7.20-7.10 (m, 2H), 6.70-6.60 (m, 3H), 4.10-3.90 (m, 2H), 3.15 (t, 2H), 2.75-2.60 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.50 (m, 2H), 1.45 (s, 9H), 1.35-1.25 (m, 3H), 1.20-1.05 (m, 2H) | [M+H]⁺: 361.3 |

Synthesis of 4-(3-(Aryloxy)propyl)piperidine Derivatives

The O-alkylation of phenols with this compound provides a convenient route to aryloxypropyl-substituted piperidines. This reaction is typically carried out in the presence of a base to deprotonate the phenol, thus activating it as a nucleophile.

General Signaling Pathway

Caption: Reaction pathway for O-alkylation.

Experimental Protocol: O-Alkylation with Phenol

Materials:

-

This compound

-

Phenol

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of phenol (1.2 mmol, 1.2 eq) and cesium carbonate (1.5 mmol, 1.5 eq) in anhydrous acetonitrile (15 mL) is stirred at room temperature for 30 minutes.

-

This compound (1.0 mmol, 1.0 eq) is added to the mixture.

-

The reaction is heated to 80 °C and stirred for 12-18 hours, with progress monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (20 mL) and ethyl acetate (30 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the desired aryloxy ether.

Data Presentation: O-Alkylation Products